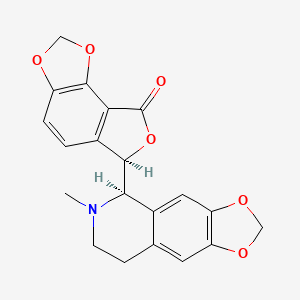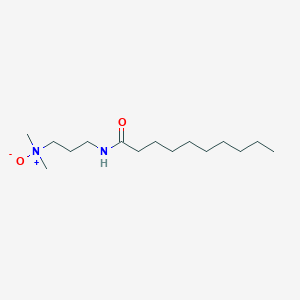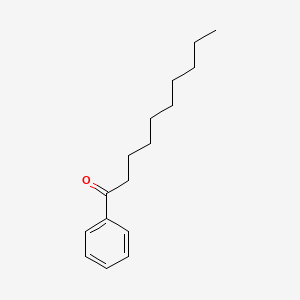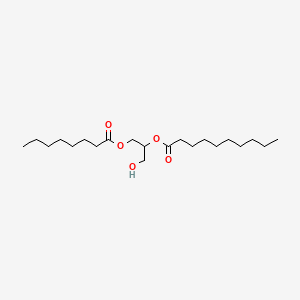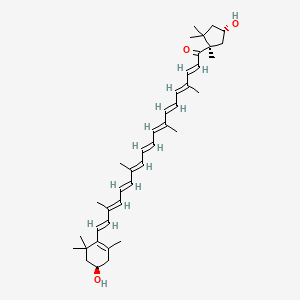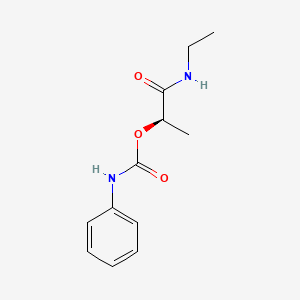
CARBETAMIDA
Descripción general
Descripción
Carbetamide is a pre-and post-emergence carbanilate herbicide . It is highly soluble in water and is relatively volatile . It is moderately toxic to mammals and has a high potential for bioaccumulation . It is a potential carcinogen .
Molecular Structure Analysis
Carbetamide has a molecular formula of C12H16N2O3 . Its molecular weight is 236.267 Da . The IUPAC Standard InChI is InChI=1S/C12H16N2O3/c1-3-13-11(15)9(2)17-12(16)14-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,13,15)(H,14,16) .
Physical And Chemical Properties Analysis
Carbetamide is highly soluble in water and is relatively volatile . More detailed physical and chemical properties were not found in the search results.
Aplicaciones Científicas De Investigación
Control de malezas
La carbetamida se utiliza principalmente como un herbicida de acción edáfica para el control de gramíneas anuales en Trifolium spp. (cultivos de semillas de trébol) en Australia . Ha sido particularmente eficaz en el control de Lolium rigidum Gaud, también conocido como raigrás anual .
Estudio de la eficacia de los herbicidas
Se ha realizado investigación para examinar la eficacia de las aplicaciones repetidas de this compound en el control de Lolium rigidum en condiciones de campo . Se encontró que las aplicaciones repetidas de this compound fueron menos efectivas en el control de L. rigidum que una aplicación inicial .
Investigación de la degradación de herbicidas
La this compound se ha utilizado en estudios que investigan la degradación mejorada de los herbicidas en el suelo . Estos estudios encontraron que la tasa de degradación de la this compound aumentó con la aplicación repetida, lo que llevó a una disminución de la eficacia del control de malezas .
Estudios de rotación de herbicidas
La investigación sugiere que la biodegradación mejorada de la this compound se puede gestionar mediante una aplicación menos frecuente de this compound como parte de una rotación de herbicidas que involucre compuestos que son estructuralmente diferentes . Esto podría extender potencialmente la vida útil de la this compound como herbicida .
Evaluación de riesgos de plaguicidas
La this compound ha sido objeto de evaluación de riesgos de plaguicidas . Estas evaluaciones son cruciales para comprender los posibles impactos de los plaguicidas en la salud humana y el medio ambiente .
Estudio de la actividad microbiana en el suelo
La this compound se ha utilizado en estudios para medir la cantidad de microorganismos capaces de mineralizar la this compound . Esta investigación puede proporcionar información sobre la actividad microbiana en el suelo y cómo afecta la degradación de los herbicidas .
Mecanismo De Acción
Target of Action
Carbetamide, also known as Carbethamide or Carbetamide, primarily targets the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .
Mode of Action
Carbetamide acts as an inhibitor of acetylcholinesterase . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible . By inhibiting AChE, Carbetamide disrupts the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This can interfere with the transmission of nerve signals .
Biochemical Pathways
Carbetamide’s action on acetylcholinesterase affects the cholinergic pathway, which involves the synthesis, release, and breakdown of acetylcholine . The disruption of this pathway can lead to a variety of downstream effects, depending on the specific location and function of the affected nerves .
Pharmacokinetics
Carbetamide is a pre-and post-emergence carbanilate herbicide . It is highly soluble in water and is relatively volatile . It is moderately toxic to mammals and has a high potential for bioaccumulation . These properties can impact the bioavailability of Carbetamide, influencing how it is absorbed, distributed, metabolized, and excreted (ADME) in the body .
Result of Action
The molecular and cellular effects of Carbetamide’s action primarily involve the disruption of nerve function due to the inhibition of acetylcholinesterase . This can lead to an overstimulation of nerves, causing a variety of symptoms depending on the specific nerves affected .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Carbetamide. For instance, its high solubility in water can affect its distribution in the environment . Furthermore, its volatility can influence its persistence in the environment . These factors can impact the exposure and subsequent effects of Carbetamide on both target and non-target organisms .
Safety and Hazards
Propiedades
IUPAC Name |
[(2R)-1-(ethylamino)-1-oxopropan-2-yl] N-phenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-13-11(15)9(2)17-12(16)14-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,13,15)(H,14,16)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRQXHFXNZFDCH-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C)OC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H](C)OC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041756 | |
| Record name | Carbetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16118-49-3 | |
| Record name | Carbetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16118-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbetamide [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016118493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A75ON2B2V7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(3-Chloro-4-Methylphenyl)-3-{2-[({5-[(Dimethylamino)methyl]-2-Furyl}methyl)thio]ethyl}urea](/img/structure/B1668270.png)




